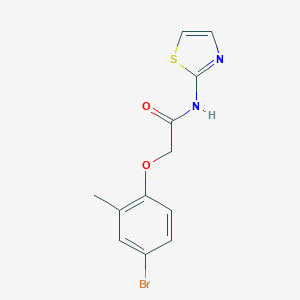
2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential for various research applications. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed to exert its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide has been shown to have several other biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory activity, and it has also been shown to inhibit the growth of certain bacteria and fungi. Additionally, this compound has been shown to have neuroprotective effects, and it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against a wide range of cancer types, and it has the potential to be developed into a novel anti-cancer drug. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to produce large quantities of the compound for use in experiments.
Orientations Futures
There are several future directions for research on 2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide. One potential direction is to investigate the compound's efficacy against other types of cancer, as well as its potential use in combination with other anti-cancer drugs. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify any potential side effects or toxicity issues. Finally, there is a need for the development of more efficient synthesis methods for this compound to facilitate its use in future research.
Méthodes De Synthèse
The synthesis of 2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is a multi-step process that involves the reaction of various chemical reagents. The starting material for this synthesis is 4-bromo-2-methylphenol, which is reacted with thionyl chloride to form 4-bromo-2-methylphenyl chloride. This intermediate product is then reacted with sodium azide to form 4-bromo-2-methylphenyl azide. The final step involves the reaction of 4-bromo-2-methylphenyl azide with 2-bromoacetamide in the presence of copper powder to form 2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide.
Applications De Recherche Scientifique
2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide has been extensively studied for its potential use in various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry, where it is being investigated for its potential as a drug candidate. This compound has been shown to have potent anti-cancer activity, and several studies have been conducted to investigate its efficacy against different types of cancer.
Propriétés
Nom du produit |
2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |
|---|---|
Formule moléculaire |
C12H11BrN2O2S |
Poids moléculaire |
327.2 g/mol |
Nom IUPAC |
2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H11BrN2O2S/c1-8-6-9(13)2-3-10(8)17-7-11(16)15-12-14-4-5-18-12/h2-6H,7H2,1H3,(H,14,15,16) |
Clé InChI |
KUKJPBFCUKHPGA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NC2=NC=CS2 |
SMILES canonique |
CC1=C(C=CC(=C1)Br)OCC(=O)NC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(allyloxy)phenyl]-2-phenoxypropanamide](/img/structure/B269348.png)
![N-[2-(allyloxy)phenyl]-2-methylbenzamide](/img/structure/B269351.png)

![N-[2-(allyloxy)phenyl]-2-fluorobenzamide](/img/structure/B269356.png)

![N-[3-(3-methylbutoxy)phenyl]furan-2-carboxamide](/img/structure/B269359.png)
![2-{[2-(2-Ethoxyethoxy)benzoyl]amino}benzamide](/img/structure/B269361.png)
![N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide](/img/structure/B269362.png)
![N-[3-(allyloxy)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B269363.png)
![N-[4-(2-ethoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B269365.png)
![N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269366.png)

![1-[4-(2-Ethoxyethoxy)benzoyl]indoline](/img/structure/B269370.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B269371.png)